molecular formula C21H20N2O4S B6543253 ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate CAS No. 923415-29-6

ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B6543253
CAS No.: 923415-29-6
M. Wt: 396.5 g/mol
InChI Key: YTOLIORMDYPSRC-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by its complex structure, which includes a thiazole ring, a phenyl group, and a methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Properties

IUPAC Name

ethyl 2-[[2-(4-methoxyphenyl)acetyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-3-27-20(25)19-18(15-7-5-4-6-8-15)23-21(28-19)22-17(24)13-14-9-11-16(26-2)12-10-14/h4-12H,3,13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOLIORMDYPSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with the thiazole ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction, where 4-methoxyphenylacetic acid reacts with the thiazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as carbonyls or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with alcohol or amine groups.

    Substitution: Substituted derivatives with new functional groups replacing the methoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways, leading to the disruption of cellular processes.

    Receptor Binding: Binding to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cellular replication.

Comparison with Similar Compounds

Ethyl 2-[2-(4-methoxyphenyl)acetamido]-4-phenyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiazole-4-carboxylic acid: Used in the synthesis of pharmaceuticals.

    4-Phenylthiazole: Studied for its potential anticancer activity.

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and synthetic utility.

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